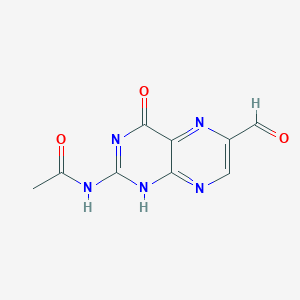

2-Acetylamino-4-hydroxy-6-formylpteridine

Overview

Description

This compound is notable for its role as a ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells . It is a degradation product of folic acid and serves as a precursor in the synthesis of 2’-hydroxy-7,8-dihydrofolate, a metabolite associated with para-aminosalicylic acid in Mycobacterium tuberculosis .

Scientific Research Applications

Acetyl-6-formylpterin has a wide range of scientific research applications, including:

Mechanism of Action

Acetyl-6-formylpterin exerts its effects by interacting with MR1 antigens presented on MAIT cells. It dose-dependently increases the surface expression of MR1 in cells overexpressing MR1 following incubation with Escherichia coli but does not activate MAIT cells when used at specific concentrations . This interaction plays a role in the regulation of immune responses and other biological processes .

Similar Compounds:

- 2-Acetamido-4-oxopteridine-6-carboxaldehyde

- 2-Acetamido-6-formylpteridin-4(3H)-one

- 2-Acetylamino-4-hydroxy-6-formylpteridine

- N-(6-formyl-4-hydroxy-2-pteridinyl)acetamide

- N-(6-formyl-4-oxo-1H-pteridin-2-yl)acetamide

Uniqueness: Acetyl-6-formylpterin is unique due to its specific interaction with MR1 antigens and its role as a degradation product of folic acid. Its ability to undergo reductive amination and subsequent acetylation or alkylation reactions further distinguishes it from other similar compounds .

Biochemical Analysis

Biochemical Properties

2-Acetylamino-4-hydroxy-6-formylpteridine is involved in the enzymatic conversion of GTP to BH4, playing a role in the regulation of neurotransmitter synthesis and other biological processes . It interacts with various enzymes and proteins, including the MHC class I-related protein 1 (MR1), where it acts as a ligand . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biochemical properties .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Its role as a ligand to MR1 antigens on MAIT cells suggests it may have significant effects on immune response .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a ligand to MR1 antigens, it plays a role in the activation of MAIT cells, which are involved in the immune response .

Temporal Effects in Laboratory Settings

Its stability, degradation, and long-term effects on cellular function are areas of active research .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts GTP to BH4 . It interacts with various enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl-6-formylpterin is synthesized through a reductive amination reaction, where folic acid undergoes a series of chemical transformations. The formyl groups generated in this process can be subsequently acetylated or alkylated, resulting in the formation of stable compounds with diverse properties .

Industrial Production Methods: The industrial production of Acetyl-6-formylpterin involves the controlled synthesis of folic acid derivatives under specific reaction conditions. The compound is typically produced in high purity (≥95%) and is available in various quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: Acetyl-6-formylpterin undergoes several types of chemical reactions, including:

Reductive Amination: This reaction generates formyl groups that can be acetylated or alkylated.

Oxidation and Reduction: The compound can participate in redox reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Reductive Amination: Typically involves the use of reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Major Products: The major products formed from these reactions include various acetylated or alkylated derivatives of Acetyl-6-formylpterin, which exhibit diverse chemical and biological properties .

properties

IUPAC Name |

N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBCPKAHJKOGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299390 | |

| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29769-49-1 | |

| Record name | NSC129965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

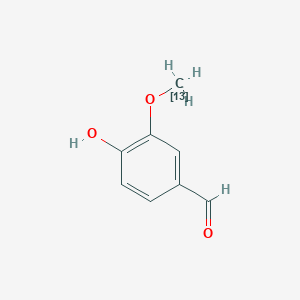

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-acetylamino-4-hydroxy-6-formylpteridine in folic acid synthesis?

A1: this compound serves as a crucial intermediate in a specific synthetic route for folic acid [, ]. This method utilizes a penultimate amide bond formation between this compound and dimethyl L-glutamate to achieve the synthesis [].

Q2: Are there challenges associated with using this compound in folic acid synthesis?

A2: Yes, the research highlights challenges related to the low solubility of this compound and similar pteridine derivatives in organic solvents []. This characteristic makes purification using standard techniques like flash chromatography difficult, ultimately leading to lower overall yields [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)